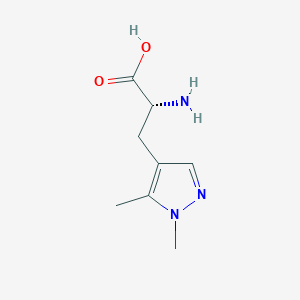![molecular formula C10H13IN2OS B13288897 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B13288897.png)
2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide is a chemical compound with the molecular formula C10H13IN2OS and a molecular weight of 336.19 g/mol . This compound is characterized by the presence of an aminoethyl group, a sulfanyl group, and an iodophenyl group attached to an acetamide backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of thiolacetic acid. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, Pd/C), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and iodophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways and inhibit the growth of certain microorganisms and cancer cells .
Comparison with Similar Compounds
2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide can be compared with other similar compounds, such as:
2-[(2-Aminoethyl)sulfanyl]-N-(4-iodophenyl)acetamide: This compound has a similar structure but with the iodine atom at the 4-position instead of the 3-position, which may result in different biological activities.
N,N-diallyl-2-[(2-aminoethyl)sulfanyl]acetamide: This compound has diallyl groups instead of the iodophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H13IN2OS |
|---|---|
Molecular Weight |
336.19 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C10H13IN2OS/c11-8-2-1-3-9(6-8)13-10(14)7-15-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14) |
InChI Key |
CPJMMPVQCFICEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


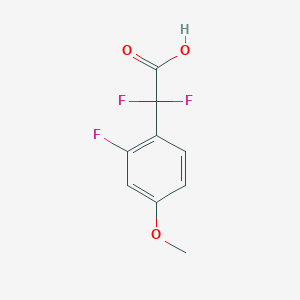
![4-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13288822.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
![2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13288830.png)
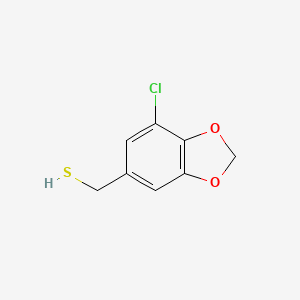



![4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13288861.png)
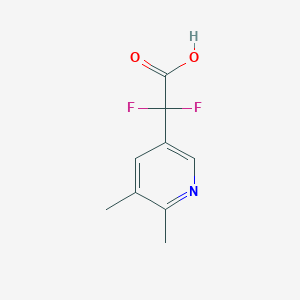
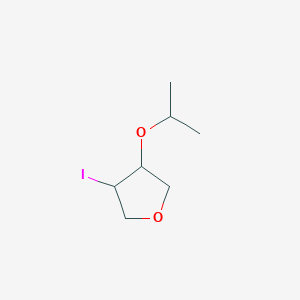
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13288875.png)
![2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13288880.png)
